molecular formula C18H25N3O4S B256614 4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N,N-diethylbenzenesulfonamide

4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N,N-diethylbenzenesulfonamide

Katalognummer B256614
Molekulargewicht: 379.5 g/mol
InChI-Schlüssel: IBWKIBXAAMZWKM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N,N-diethylbenzenesulfonamide, also known as DIBS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DIBS belongs to the class of sulfonamide compounds and has been studied for its ability to inhibit carbonic anhydrase enzymes, which are involved in various physiological processes.

Wirkmechanismus

The mechanism of action of 4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N,N-diethylbenzenesulfonamide involves its ability to inhibit carbonic anhydrase enzymes, which are involved in various physiological processes such as pH regulation, respiration, and ion transport. By inhibiting these enzymes, 4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N,N-diethylbenzenesulfonamide can modulate various physiological processes and potentially treat diseases that are associated with their dysregulation.
Biochemical and Physiological Effects:
4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N,N-diethylbenzenesulfonamide has been shown to have various biochemical and physiological effects, such as reducing intraocular pressure in glaucoma, modulating neuronal excitability in epilepsy, and inhibiting tumor growth in cancer. Additionally, 4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N,N-diethylbenzenesulfonamide has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.

Vorteile Und Einschränkungen Für Laborexperimente

4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N,N-diethylbenzenesulfonamide has several advantages for lab experiments, such as its ability to selectively inhibit carbonic anhydrase enzymes and its low toxicity. However, 4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N,N-diethylbenzenesulfonamide also has some limitations, such as its poor solubility in aqueous solutions and its potential for non-specific binding to proteins.

Zukünftige Richtungen

1. Further studies on the potential therapeutic applications of 4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N,N-diethylbenzenesulfonamide in other diseases such as Alzheimer's disease and Parkinson's disease.
2. Development of more efficient synthesis methods for 4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N,N-diethylbenzenesulfonamide to improve its yield and purity.
3. Investigation of the structure-activity relationship of 4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N,N-diethylbenzenesulfonamide to identify more potent and selective inhibitors of carbonic anhydrase enzymes.
4. Development of 4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N,N-diethylbenzenesulfonamide-based drug delivery systems to improve its bioavailability and efficacy.

Synthesemethoden

The synthesis of 4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N,N-diethylbenzenesulfonamide involves the reaction of 4,4-dimethyl-2,6-dioxocyclohexylidene hydrazine with N,N-diethylbenzenesulfonamide. The reaction is typically carried out in a solvent such as acetonitrile or dimethylformamide under reflux conditions. The resulting product is then purified using column chromatography to obtain pure 4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N,N-diethylbenzenesulfonamide.

Wissenschaftliche Forschungsanwendungen

4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N,N-diethylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases such as glaucoma, epilepsy, and cancer. In glaucoma, 4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N,N-diethylbenzenesulfonamide has been shown to reduce intraocular pressure by inhibiting carbonic anhydrase enzymes in the eye. In epilepsy, 4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N,N-diethylbenzenesulfonamide has been studied for its ability to modulate neuronal excitability by regulating the activity of carbonic anhydrase enzymes in the brain. In cancer, 4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N,N-diethylbenzenesulfonamide has been shown to inhibit tumor growth by targeting carbonic anhydrase enzymes that are overexpressed in cancer cells.

Eigenschaften

Produktname

4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N,N-diethylbenzenesulfonamide

Molekularformel

C18H25N3O4S

Molekulargewicht

379.5 g/mol

IUPAC-Name

4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N,N-diethylbenzenesulfonamide

InChI

InChI=1S/C18H25N3O4S/c1-5-21(6-2)26(24,25)14-9-7-13(8-10-14)19-20-17-15(22)11-18(3,4)12-16(17)23/h7-10,19H,5-6,11-12H2,1-4H3

InChI-Schlüssel

IBWKIBXAAMZWKM-UHFFFAOYSA-N

Isomerische SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NN=C2C(=O)CC(CC2=O)(C)C

SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NN=C2C(=O)CC(CC2=O)(C)C

Kanonische SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NN=C2C(=O)CC(CC2=O)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.